2-(4-Chlorophenoxy)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride
Descripción
2-(4-Chlorophenoxy)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic piperazine derivative with a complex structure featuring a 4-chlorophenoxy group, a 2-methylpropan-1-one backbone, and a piperazine ring substituted with a hydroxyethyl-thiophene moiety. The compound’s hydrochloride salt form likely enhances solubility and bioavailability, a common strategy in drug development .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S.ClH/c1-20(2,26-16-7-5-15(21)6-8-16)19(25)23-11-9-22(10-12-23)14-17(24)18-4-3-13-27-18;/h3-8,13,17,24H,9-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWBUJIMCJVZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Structural Insights :
- The target compound’s thiophene substituent distinguishes it from analogs with thiazole () or tetrazole () groups. Thiophene’s electron-rich aromatic system may enhance π-π interactions in receptor binding.
- The hydroxyethyl group on the piperazine ring could improve hydrogen-bonding capacity compared to hydrophobic substituents like isopropyl () or morpholinyl-oxoethyl ().
Pharmacological Activity Comparison
Piperazine derivatives exhibit diverse biological activities (Table 2):
Mechanistic Implications :
- The 4-chlorophenoxy group, common in the target compound and , is associated with anticancer activity via interference with cellular signaling pathways .
- The hydrochloride salt in the target compound and improves aqueous solubility, enhancing bioavailability compared to non-ionic analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling the chlorophenoxy moiety to the piperazine core via nucleophilic substitution or condensation reactions. Key steps include:
- Step 1 : Activation of the carbonyl group (e.g., using thionyl chloride) to form reactive intermediates .
- Step 2 : Piperazine functionalization with hydroxy-thiophenylethyl groups under inert atmospheres to prevent oxidation .
- Step 3 : Final purification via column chromatography (e.g., EtOAc-petroleum ether gradient) and characterization using HPLC (≥95% purity) and NMR .
Q. How can structural elucidation and purity assessment be systematically performed for this compound?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and chlorophenoxy aromatic signals (δ 7.3–7.6 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~480 [M+H]⁺) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Hydrochloride salt enhances aqueous solubility (tested in PBS at pH 7.4; ~5 mg/mL). Use co-solvents like DMSO (<1% v/v) for in vitro studies .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed thiophene or piperazine ring oxidation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT2A) based on the piperazine-thiophene pharmacophore .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density around the chlorophenoxy group, predicting sites for electrophilic substitution .
Q. How can structural modifications enhance selectivity for neurological targets while minimizing off-target effects?
- Rational Design :
- Substituent Effects : Replace the thiophene ring with furan or pyridine to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Piperazine Derivatives : Introduce methyl or trifluoroethyl groups to the piperazine nitrogen to alter receptor binding kinetics .
- Validation : Screen analogs in vitro (e.g., radioligand displacement assays for GPCRs) and correlate with computational predictions .
Q. How should researchers address contradictions in pharmacological data across studies?
- Case Study : If conflicting reports exist on COX-2 inhibition vs. neuroprotection:
- Experimental Replication : Standardize assay conditions (e.g., enzyme concentration, substrate levels) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC50 values from independent studies .
- Mechanistic Clarification : Perform knock-out cell models to isolate target pathways (e.g., CRISPR-edited neurons lacking COX-2) .
Q. What methodologies optimize yield in large-scale synthesis without compromising purity?
- Process Chemistry :
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